molecular formula C22H22N4S B2709733 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 380578-05-2

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2709733
CAS No.: 380578-05-2
M. Wt: 374.51
InChI Key: JWTVYPLNOSVFRB-UHFFFAOYSA-N
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Description

Historical Development of Multi-Heterocyclic Pharmaceutical Agents

The exploration of heterocyclic compounds in drug discovery dates to the 19th century, with foundational work on indole derivatives emerging from studies of natural dyes like indigo. Early 20th-century breakthroughs, such as the isolation of purines and pyrimidines, underscored the biological relevance of nitrogen-containing heterocycles. By the mid-20th century, synthetic methodologies enabled the deliberate fusion of multiple heterocyclic systems, driven by the hypothesis that hybrid structures could synergize pharmacological properties. For example, the introduction of benzothiazoles in the 1880s provided scaffolds for antimicrobial agents, while pyridine derivatives gained prominence as kinase inhibitors. These historical trajectories laid the groundwork for modern compounds like This compound , which integrates three distinct pharmacophores to exploit complementary bioactivities.

Significance in Modern Medicinal Chemistry Research

Multi-heterocyclic compounds dominate contemporary drug development due to their structural versatility and capacity to engage diverse biological targets. The indole moiety, prevalent in neurotransmitters and kinase inhibitors, confers binding affinity for serotonin and tyrosine kinase receptors. Pyridine rings enhance solubility and participate in π-π stacking interactions, while benzothiazoles contribute to enzyme inhibition via thiazole-mediated hydrogen bonding. This compound’s unique architecture positions it as a candidate for targeting multifactorial diseases, such as cancer and neurodegenerative disorders, where polypharmacology is advantageous.

Table 1: Key Pharmacophoric Contributions in this compound

Pharmacophore Role in Bioactivity Example Therapeutics
Indole Serotonin receptor modulation Sumatriptan, Ondansetron
Pyridine Solubility enhancement, kinase inhibition Crizotinib, Lorlatinib
Benzothiazole Enzyme inhibition, antimicrobial activity Riluzole, Thioflavin T

Current Research Landscape and Knowledge Gaps

Recent studies emphasize the compound’s synthesis and preliminary biological screening. For instance, condensation reactions between 2-methylindole derivatives and tetrahydrobenzothiazole precursors under catalytic conditions yield the target molecule with moderate efficiency. Computational docking analyses predict strong affinity for adenosine A2A receptors and cyclin-dependent kinases, though empirical validation remains pending. Critical knowledge gaps include:

  • Synthetic Optimization : Current protocols suffer from low yields (≤55%) and require toxic solvents like pyridine.
  • Target Identification : Hypothesized mechanisms, such as RAF kinase inhibition, derive from structural analogs but lack direct evidence.
  • Structure-Activity Relationships : The impact of methyl substitution at the indole C2 position on pharmacokinetics is underexplored.

Rationale for Combining Indole, Pyridine, and Benzothiazole Pharmacophores

The integration of these heterocycles is a deliberate strategy to merge their distinct pharmacological profiles:

  • Indole : The 2-methylindole subunit mimics tryptophan metabolites, enabling interactions with G-protein-coupled receptors and transcriptional regulators.
  • Pyridine : Positioned as a bridging moiety, the pyridine ring enhances water solubility and introduces a basic nitrogen for salt formation, improving bioavailability.
  • Benzothiazole : The tetrahydrobenzothiazole core provides a rigid, planar structure conducive to intercalation into enzyme active sites, particularly those involving ATP-binding pockets.

This tripartite design aims to exploit cooperative binding effects, where simultaneous engagement of multiple target regions amplifies therapeutic efficacy while minimizing off-target effects.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-3,6-9,11,13,21,24H,4-5,10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTVYPLNOSVFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyridine intermediates, followed by their coupling with a benzothiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole, pyridine, or benzothiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The specific compound may interact with multiple molecular targets involved in cancer pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that similar compounds with indole and pyridine structures can exhibit potent antibacterial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Neuropharmacological Effects

Indole derivatives are known for their neuroprotective properties. Research has demonstrated that compounds with similar structures can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. This suggests potential applications in treating neurodegenerative diseases or mood disorders.

Synthesis of Novel Compounds

The unique structure of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine makes it a valuable precursor in the synthesis of more complex organic molecules. Its ability to act as a building block allows chemists to create novel derivatives that may have enhanced biological activities.

Drug Development

The compound's structural features make it a candidate for further modifications aimed at improving pharmacokinetic properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies can lead to the development of more effective drugs based on this scaffold.

Case Study: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer efficacy of indole-based compounds against various cancer cell lines. The results indicated that modifications to the benzothiazole component significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better activity against specific cancer types.

Case Study: Neuroprotective Effects

In another study focusing on neuropharmacological applications, researchers evaluated the effects of indole derivatives on cognitive function in rodent models of Alzheimer's disease. Results showed that certain modifications led to improved memory retention and reduced oxidative stress markers in brain tissues.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AnticancerInhibits cancer cell proliferationEnhanced apoptosis in treated cell lines
AntimicrobialEffective against various bacterial strainsDisruption of bacterial membranes observed
NeuropharmacologyPotential antidepressant effectsImproved cognitive function in animal models
Synthetic ChemistryPrecursor for novel organic compoundsEnables creation of derivatives with enhanced activity

Mechanism of Action

The mechanism by which N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to interact with multiple targets, making it a versatile tool for studying various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several heterocyclic molecules documented in the literature:

Compound Name Key Structural Features Biological Relevance
N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine Substituted indole linked to dimethyl-tetrahydrobenzothiazole via a Schiff base Antimicrobial, antitumor activity (hypothesized)
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine Indole-ethyl-pyrimidinamine hybrid Kinase inhibition (e.g., JAK/STAT pathways)
5-(3-(Methylsulfonyl)phenyl)-N-(6-morpholinopyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolopyridine with morpholine and sulfonylphenyl groups Anticancer (kinase-targeted therapies)

Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity : The pyridine and tetrahydrobenzothiazole groups in the target compound may enhance membrane permeability compared to morpholine-containing analogues (e.g., CAS 1202489-75-5), which exhibit higher solubility but reduced blood-brain barrier penetration .
  • Binding Affinity : Indole-pyridine conjugates (as in the target molecule) show stronger interactions with serotonin receptors (e.g., 5-HT₃) compared to benzamide derivatives like 1259612-98-0, which prioritize kinase inhibition .

Research Findings and Limitations

Experimental Data Gaps

No direct in vivo or in vitro data for the target compound are available in the provided evidence. Comparative analyses rely on structural extrapolation from related molecules. For example:

  • Tetrahydrobenzothiazole derivatives (e.g., compound 2 in ) demonstrate moderate cytotoxicity (IC₅₀ ~10–50 µM) against HeLa cells.
  • Morpholine-triazolopyridines (e.g., 1202489-75-5) show nanomolar potency against EGFR mutants .

Contradictions in Evidence

  • While indole-benzothiazole hybrids are proposed as antimicrobial agents , morpholine-based analogues (e.g., 1259612-98-0) lack such activity, suggesting divergent structure-activity relationships .

Biological Activity

The compound N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4OC_{23}H_{22}N_{4}O with a molecular weight of approximately 370.45 g/mol. The structure features an indole moiety linked to a pyridine ring and a tetrahydro-benzothiazole component. This unique arrangement positions the compound within a class of bioactive molecules known for their pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to indole and benzothiazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis . One study reported that an indole derivative exhibited a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, indicating strong antibacterial potential .

Antitumor Activity

The compound's structural analogs have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against HeLa, MCF-7, and HT-29 cells with notable results. One specific derivative showed IC50 values of 0.34 µM against MCF-7 cells, indicating potent antitumor activity . Mechanistic studies suggest that these compounds induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division .

The biological mechanisms through which these compounds exert their effects include:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The compounds may interfere with bacterial cell wall synthesis or function by binding to essential proteins involved in bacterial growth .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized several indole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives inhibited biofilm formation in MRSA and showed promising results against Candida albicans as well .
  • Antitumor Properties : Another research focused on the antiproliferative activities of indole-based compounds against tumor cell lines. The findings suggested that specific analogs could selectively inhibit cancer cell growth while sparing normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA0.98 µg/mL
AntimicrobialS. aureus 3.90 µg/mL
AntitumorMCF-70.34 µM
AntitumorHeLa0.52 µM

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?

  • Methodological Answer: The compound’s synthesis typically involves multi-step condensation reactions. For example:

Intermediate Preparation: 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is synthesized via cyclization of cyclohexanone derivatives with thiourea under acidic conditions .

Schiff Base Formation: The indole-pyridine hybrid moiety is introduced by reacting 2-methyl-1H-indole-3-carbaldehyde with 2-aminopyridine, followed by condensation with the benzothiazole amine intermediate. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with cesium carbonate as a base and copper catalysts (e.g., CuBr) to facilitate coupling .
Key Validation: Monitor reaction progress using TLC and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
  • NMR Spectroscopy: Analyze 1H^1H and 13C^13C NMR spectra to verify proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) and carbon assignments .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~70%, H: ~6%, N: ~15%) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthetic yield?

  • Methodological Answer:
  • Density Functional Theory (DFT): Model reaction transition states to identify energy barriers in key steps (e.g., Schiff base formation). Adjust substituents on the indole or pyridine rings to stabilize intermediates .
  • Molecular Dynamics Simulations: Predict solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Polar aprotic solvents often enhance nucleophilic substitution rates in benzothiazole intermediates .
    Experimental Validation: Compare simulated outcomes with empirical yield data (e.g., 17–25% yields in initial trials ).

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer: Contradictions may arise from variations in assay conditions or structural impurities. Follow this framework:

Purity Reassessment: Use HPLC (>95% purity) to exclude degradation products or byproducts .

Assay Standardization: Re-test activity under controlled conditions (e.g., fixed ATP concentration in kinase assays, standardized cell lines).

Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., substituents on the benzothiazole ring) to isolate critical functional groups .
Example: If conflicting antioxidant activity is reported, validate via DPPH radical scavenging assays under identical pH and temperature conditions .

Q. What strategies are effective for improving the compound’s solubility without compromising bioactivity?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the indole NH or benzothiazole amine, which hydrolyze in vivo .
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Monitor stability via X-ray diffraction .
    Validation: Measure solubility in PBS (pH 7.4) and compare partition coefficients (logP) before/after modification .

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